

The Multifaceted Biological Activities of 1,3-Oxazine Compounds: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Oxazinane

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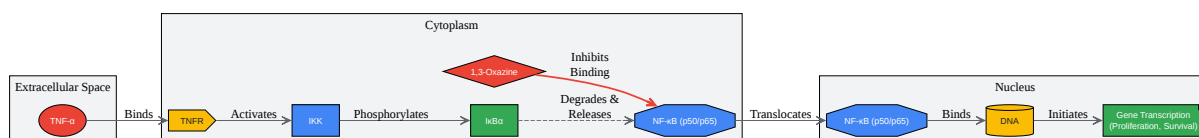
The 1,3-oxazine scaffold, a heterocyclic motif containing nitrogen and oxygen atoms at the 1 and 3 positions, has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the key biological properties of 1,3-oxazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Numerous studies have demonstrated the potent anticancer effects of 1,3-oxazine derivatives against a range of cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of key signaling pathways.

One of the crucial mechanisms of action for the anticancer activity of certain 1,3-oxazine derivatives is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][2]} NF- κ B is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.^{[3][4]} In many cancers, the NF- κ B pathway is constitutively active, promoting tumor growth and resistance to therapy.^[5]

Oxazine-linked pyrimidines, such as the compound TRX-01, have been identified as potent inhibitors of NF- κ B activation in breast cancer cells.[6] The proposed mechanism involves the binding of the 1,3-oxazine derivative to the p65 subunit of NF- κ B, which prevents its translocation to the nucleus and subsequent activation of target genes.[1][2] This inhibition of the NF- κ B pathway ultimately leads to decreased cancer cell viability.



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Caption: Inhibition of the NF- κ B signaling pathway by 1,3-oxazine derivatives.

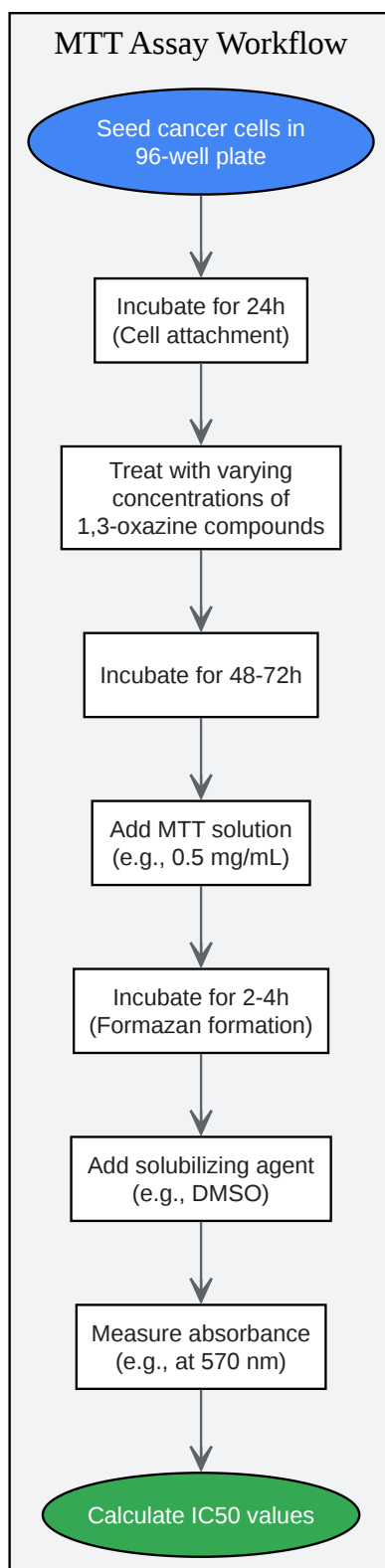
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1,3-oxazine derivatives, as determined by the MTT assay. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
4H-benzo[d][1] [7]oxazines	MCF-7	3.1 - 95	[8]
4H-benzo[d][1] [7]oxazines	HCC1954	3.1 - 95	[8]
4H-benzo[d][1] [7]oxazines	CAMA-1	0.16 - 139	[9]
4H-benzo[d][1] [7]oxazines	SKBR-3	0.09 - 93.08	[9]
Oxazine-linked pyrimidine (TRX-01)	MCF-7	9.17	[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[10]



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Caption: General experimental workflow for the MTT assay.

Detailed Methodology:

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HCC1954) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[\[8\]](#)
- **Compound Treatment:** The cells are then treated with various concentrations of the 1,3-oxazine derivatives (typically ranging from 0.1 to 100 μ M) and incubated for 48 to 72 hours.[\[8\]](#)[\[9\]](#)
- **MTT Addition:** After the incubation period, MTT solution (e.g., 20 μ L of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[\[10\]](#)
- **Formazan Solubilization:** The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[\[10\]](#)
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,3-oxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[\[11\]](#) This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Dihydro-1,3-oxazine derivatives have shown notable efficacy against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[\[12\]](#) Additionally, certain bis-oxazine derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

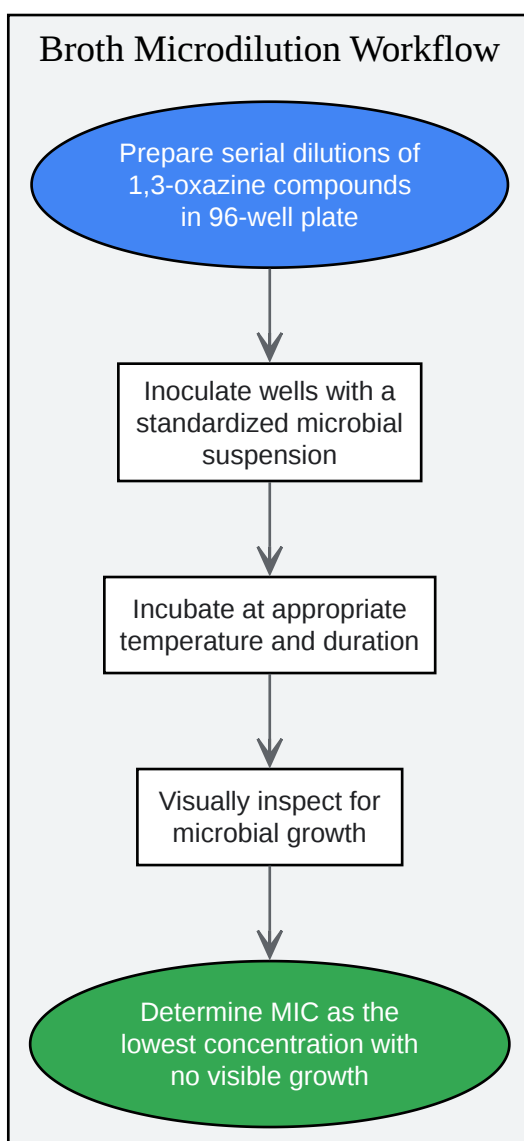
Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,3-oxazine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class	Microorganism	MIC (µg/mL)	Reference
Dihydro-1,3-oxazine derivatives	Mycobacterium tuberculosis	< 2	[12]
1,2-bis(6-substituted-2H-benzo[e][1,7]oxazin-3(4H)-yl)ethanes	Staphylococcus aureus	6.25	[11]
1,2-bis(6-substituted-2H-benzo[e][1,7]oxazin-3(4H)-yl)ethanes	Escherichia coli	6.25	[11]
1,2-bis(6-substituted-2H-benzo[e][1,7]oxazin-3(4H)-yl)ethanes	Aspergillus flavus	6.25	[11]
1,2-bis(6-substituted-2H-benzo[e][1,7]oxazin-3(4H)-yl)ethanes	Candida albicans	6.25	[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14]



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Caption: General experimental workflow for the broth microdilution assay.

Detailed Methodology:

- **Compound Dilution:** Two-fold serial dilutions of the 1,3-oxazine compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[15]
- **Inoculum Preparation:** A standardized inoculum of the test microorganism (e.g., 5×10^5 CFU/mL for bacteria) is prepared.[16]

- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the stabilization of cellular membranes.

Naphtho[1,2-e][1][7]oxazine derivatives have been shown to protect red blood cells from heat-induced hemolysis, indicating a membrane-stabilizing effect which is a hallmark of anti-inflammatory activity.[17][18] Other 1,3-oxazine derivatives have demonstrated the ability to inhibit protease activity, which is implicated in the inflammatory process.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of representative 1,3-oxazine derivatives.

Compound Class	Assay	Inhibition (%)	IC50 (µg/mL)	Reference
Naphtho[1,2-e][1] [7]oxazine derivatives	Heat-induced hemolysis	-	4.807	[18]
N-{4-[2-Amino-4- (3,4,5- trimethoxy- phenyl)-6H-[1] [7]oxazine-6-yl]- phenyl}- nicotinamide	Protease inhibition	77.74 (at 100 µg/mL)	-	
N-{4-[2-Amino-4- (3-nitro- phenyl)-6H-[1] [7]oxazine-6-yl]- phenyl}- nicotinamide methane	Protease inhibition	86.34 (at 100 µg/mL)	-	

Experimental Protocol: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes against heat-induced lysis.[19]

Detailed Methodology:

- Erythrocyte Suspension Preparation: A suspension of red blood cells (RBCs) is prepared from fresh human blood.
- Reaction Mixture: The reaction mixture consists of the RBC suspension, a buffer solution (e.g., isotonic phosphate buffer, pH 7.4), and the test compound at various concentrations.
- Incubation: The mixtures are incubated at 56°C for 30 minutes.

- **Centrifugation:** The tubes are centrifuged to pellet the intact RBCs.
- **Absorbance Measurement:** The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured at 560 nm.
- **Calculation:** The percentage of hemolysis inhibition is calculated relative to a control without the test compound.

Antiviral Activity: A Promising Avenue for New Therapeutics

The antiviral potential of 1,3-oxazine derivatives is an emerging area of research. Certain oxazinyflavonoids have demonstrated promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[\[5\]](#)[\[20\]](#) This suggests that the 1,3-oxazine scaffold could be a valuable starting point for the development of novel antiviral agents.

Quantitative Antiviral Activity Data

The following table shows the in vivo anti-TMV activity of representative oxazinyflavonoids.

Compound	Curative Activity (% inhibition at 500 µg/mL)	Protective Activity (% inhibition at 500 µg/mL)	Inactivation Activity (% inhibition at 500 µg/mL)	Reference
6n	56	55	65	[5] [21]
6p	58	57	68	[5] [21]
Ningnanmycin (control)	55	54	62	[5] [21]

Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)

This method is used to evaluate the in vivo antiviral activity of compounds against TMV in plants.[\[22\]](#)

Detailed Methodology:

- **Virus Inoculation:** The leaves of a susceptible host plant (e.g., *Nicotiana tabacum*) are mechanically inoculated with a TMV suspension.
- **Compound Application:**
 - **Curative Assay:** The test compound is applied to the leaves after virus inoculation.
 - **Protective Assay:** The test compound is applied to the leaves before virus inoculation.
 - **Inactivation Assay:** The test compound is mixed with the virus inoculum before application to the leaves.
- **Incubation:** The plants are kept in a controlled environment for 3-4 days to allow for the development of local lesions.
- **Lesion Counting:** The number of local lesions on the treated half of the leaf is counted and compared to the untreated control half.
- **Inhibition Calculation:** The percentage of inhibition is calculated based on the reduction in the number of lesions.

Conclusion

The 1,3-oxazine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. The data and protocols presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating the therapeutic potential of 1,3-oxazine compounds into clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.

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